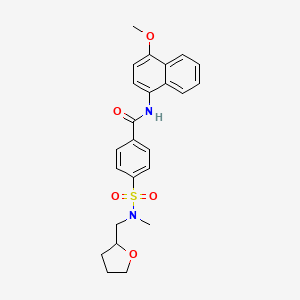

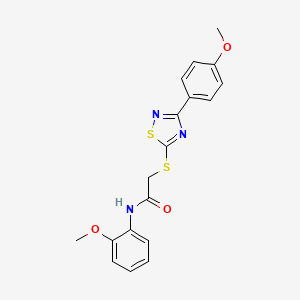

![molecular formula C22H24N2O4 B2402585 5-butyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005266-57-8](/img/structure/B2402585.png)

5-butyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isoxazoles are a type of organic compound in the azole family, which also includes oxazoles, thiazoles, and imidazoles . They are five-membered heterocyclic compounds, meaning they have a ring structure with five atoms, including one oxygen atom and one nitrogen atom . The specific compound you mentioned seems to have additional functional groups attached to the isoxazole ring, including a butyl group, a phenyl group, and a methoxyphenyl group.

Synthesis Analysis

Isoxazoles can be synthesized through several methods, including 1,3-dipolar cycloaddition reactions . In these reactions, a nitrile oxide (a type of 1,3-dipole) reacts with an alkene or alkyne to form the isoxazole ring . The specific synthesis of your compound would likely involve the appropriate precursors for the additional functional groups.Molecular Structure Analysis

The molecular structure of isoxazoles consists of a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms . The additional functional groups in your compound would be attached to this ring at specific positions.Chemical Reactions Analysis

Isoxazoles can undergo a variety of chemical reactions, including reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen . The specific reactions that your compound could undergo would depend on the additional functional groups present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Isoxazoles are generally stable compounds . They are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can be important for interactions with biological targets .Scientific Research Applications

Optoelectronic Materials Development

One significant application of related compounds is in the development of optoelectronic materials. For instance, derivatives of diketopyrrolopyrrole (DPP), which share structural similarities with the specified compound, have been synthesized for potential use in organic optoelectronic devices. These derivatives demonstrate promising optical properties, such as strong fluorescence and high electron mobility, which are essential for enhancing the performance of devices like polymer solar cells (Lin Hu et al., 2015).

Synthesis and Characterization of Novel Derivatives

Research efforts have also focused on synthesizing and characterizing novel derivatives for various applications. For example, the synthesis of symmetrically substituted diketopyrrolopyrrole derivatives under mild conditions has been explored. These compounds have shown potential applications in the synthesis of novel organic materials due to their unique photophysical properties, including gradual red-shifts in maximum absorption and emission bands with increased electron-donating strength of substituents (Guan-qi Zhang et al., 2014).

Electrochemical Applications

The electrochemical polymerization of derivatives has been studied, highlighting the influence of substitution patterns on optical and electronic properties. Such research is crucial for understanding how these compounds can be tailored for specific uses in electronic devices. For example, polymers derived from DPP with different substituent groups have shown varying optical and electronic properties, which could be leveraged in designing materials with low oxidation potential and reversible electrochromic properties (Kai A. I. Zhang et al., 2009).

Corrosion Inhibition

Additionally, derivatives of 1H-pyrrole-2,5-dione, a structural motif related to the specified compound, have been evaluated as corrosion inhibitors for carbon steel in acidic media. This application underscores the potential of such compounds in industrial applications where corrosion resistance is critical (A. Zarrouk et al., 2015).

Future Directions

properties

IUPAC Name |

5-butyl-3-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-3-4-14-23-21(25)18-19(15-10-12-17(27-2)13-11-15)24(28-20(18)22(23)26)16-8-6-5-7-9-16/h5-13,18-20H,3-4,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWCAMJBHIZKEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-butyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

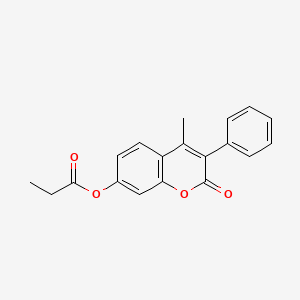

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2402505.png)

![2-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2402516.png)

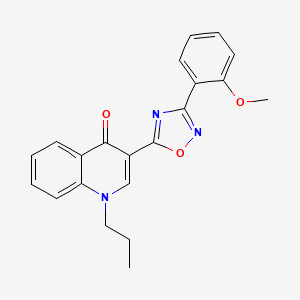

![ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate](/img/structure/B2402518.png)

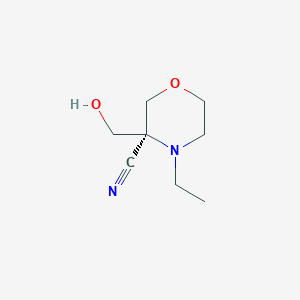

![4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2402520.png)

![1-(4-ethoxyphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2402521.png)

![4-bromo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}thiophene-2-carboxamide](/img/structure/B2402523.png)